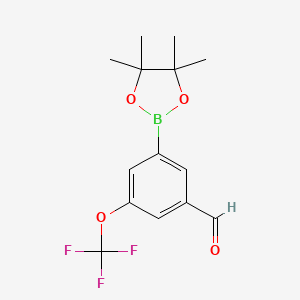
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzaldehyde
Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzaldehyde is a useful research compound. Its molecular formula is C14H16BF3O4 and its molecular weight is 316.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- IUPAC Name: this compound
- Molecular Formula: C14H16B F3 O4
- Molecular Weight: 308.09 g/mol
- CAS Number: Not specifically listed in the search results but can be derived from its structure.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known for its role in boron chemistry and has been implicated in enhancing the pharmacokinetic properties of compounds. The trifluoromethoxy group may contribute to increased lipophilicity and metabolic stability.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Activity against Bacteria: Compounds with similar structures have shown activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Cell Proliferation Inhibition: Similar derivatives have demonstrated strong inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), exhibiting IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil .
- Mechanisms: The inhibition of matrix metalloproteinases (MMPs) has been noted as a mechanism contributing to reduced metastasis in animal models .
Study on Antimicrobial Properties
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various boron-containing compounds. The results indicated that those with the dioxaborolane structure exhibited enhanced activity against resistant bacterial strains. The study highlighted a compound with a similar framework achieving MIC values as low as 0.5 μg/mL against Mycobacterium tuberculosis .
Study on Anticancer Effects
In another investigation focusing on the anticancer properties of compounds containing the dioxaborolane moiety, researchers found that one derivative significantly inhibited tumor growth in vivo models while showing minimal toxicity to normal cells. The selectivity index was reported to be favorable compared to standard treatments .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 308.09 g/mol |
| Antimicrobial MIC | 0.5 - 8 μg/mL |
| Cancer Cell IC50 | < 10 μM (varied by cell line) |
| Selectivity Index | Favorable compared to 5-Fluorouracil |
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BF3O4/c1-12(2)13(3,4)22-15(21-12)10-5-9(8-19)6-11(7-10)20-14(16,17)18/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHMALKDEOCONV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















